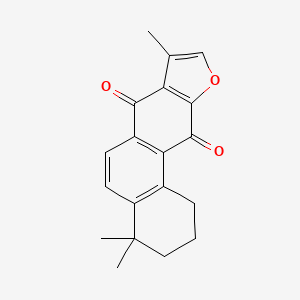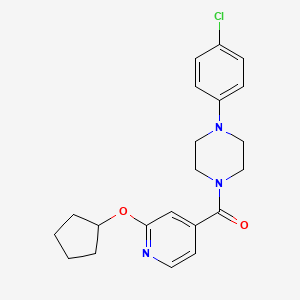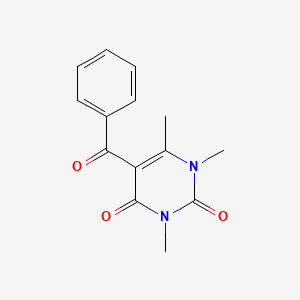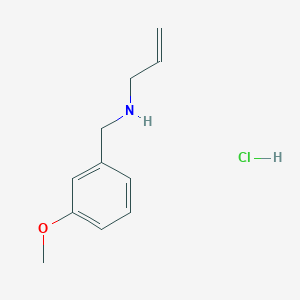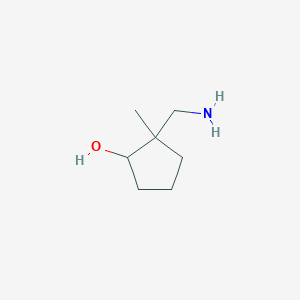
2-(Aminomethyl)-2-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The aminomethyl group, for instance, can be described as a methyl group substituted by an amino group .Chemical Reactions Analysis
Amines, including aminomethyl groups, can react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, primary and secondary amines have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding .Aplicaciones Científicas De Investigación
Biofuel Production
2-methylpropan-1-ol (isobutanol) has emerged as a leading candidate for biofuel, aiming to replace or supplement fossil fuels. Research demonstrates the conversion of glucose to isobutanol using a modified amino acid pathway in Escherichia coli. The study highlights the importance of anaerobic conditions for economic viability and addresses the cofactor utilization imbalance by engineering ketol-acid reductoisomerase and alcohol dehydrogenase for NADH dependency. This modification enables anaerobic isobutanol production at 100% theoretical yield, showcasing a significant step towards the commercialization of next-generation biofuels (Bastian et al., 2011).
Pharmacological Potential
The pharmacological landscape is enriched by the exploration of compounds like 1-Aminocyclopropanecarboxylic acid, demonstrating potency and selectivity for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This specificity suggests potential applications in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels, indicating a promising direction for therapeutic development (Skolnick et al., 1989).
Polymer Synthesis
In the field of materials science, the functionalization of polymers represents a significant area of research. Studies on the reaction of living anionic polymers with specific reagents underscore the ability to obtain well-defined aliphatic primary amine α-end-functionalized polystyrene and poly(methyl methacrylate). This research opens avenues for the development of novel materials with tailored properties for specific applications, ranging from biomedical devices to advanced coatings (Ji et al., 2007).
Antimicrobial Applications
The exploration of new antimicrobial agents is crucial in addressing the growing challenge of antibiotic resistance. Research into the synthesis and properties of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane reveals potential antimicrobial applications. These compounds exhibit promising activity against bacteria and fungi, suggesting their utility as antimicrobial additives in lubricating oils or as direct antiseptic agents (Dzhafarov et al., 2010).
Chemical Synthesis and Stereochemistry
The stereochemistry of various compounds, including tropine and pseudo-tropine, is a fundamental aspect of organic chemistry, impacting the development of pharmaceuticals and synthetic methodologies. Research into ACYL migration and the configuration of diastereomeric 1.2-amino-alcohols contributes to a deeper understanding of stereochemical principles, facilitating the design of more efficient synthetic routes and the discovery of new drugs (Fodor & Nádor, 1952).
Safety and Hazards
Propiedades
IUPAC Name |
2-(aminomethyl)-2-methylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(5-8)4-2-3-6(7)9/h6,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWSDHQHPMERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-methylcyclopentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)
![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)
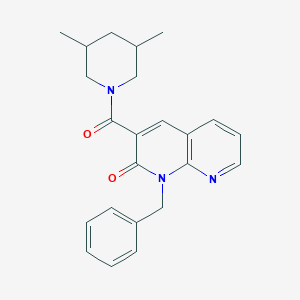

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2616237.png)

